molecular formula C₆₇H₁₂₄N₁₈O₁₅ B549814 Mastoparan 7 CAS No. 145854-59-7

Mastoparan 7

Cat. No. B549814
M. Wt: 1421.8 g/mol
InChI Key: HOLQXBRPSSZJMZ-FGRXCANLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Mastoparan 7 stimulates ATP release in human erythrocytes . The release of ATP required either cell adhesion or strong activation of cAMP synthesis. Part of this release required cell swelling .


Molecular Structure Analysis

Mastoparan 7 is an analog of the mastoparan peptide. It is present in the venom of Vespula lewisii . It has the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 .


Chemical Reactions Analysis

Mastoparan 7 is a G protein activator via Gαi and Gαo stimulation, similar to G protein-coupled receptors . It permeates vesicles at a greater rate of leakage on the anionic over the zwitterionic, impaired by the presence of cholesterol or cardiolipin .


Physical And Chemical Properties Analysis

Mastoparan 7 is a lyophilized powder . It is a cationic tetradecapeptide with the primary structure INLKALAALAKKIL-NH2 .

Scientific Research Applications

Mastoparan 7 (Mas-7) is a small peptide that is part of the mastoparan family, which are commonly tetradecapeptides with an amidated C-terminal . These peptides have been found to have a wide variety of biological effects . Here are some of the scientific fields where Mastoparan 7 has been applied:

  • Cellular Biochemistry

    • Mastoparans, including Mas-7, have been found to promote degranulation and the release of histamine in mast cells . This property has been used to study the mechanisms of mast cell activation and the role of histamine in allergic reactions .
    • The method of application typically involves exposing mast cells to the peptide and then measuring the amount of histamine released .
    • The results have shown that mastoparans can effectively induce mast cell degranulation, leading to the release of histamine .
  • Antimicrobial Research

    • Mastoparans have been found to have antimicrobial activities . This has led to their use in the development of new antimicrobial drugs .
    • The method of application typically involves exposing bacteria or other microbes to the peptide and then measuring the growth inhibition .
    • The results have shown that mastoparans can effectively inhibit the growth of various types of microbes .
  • Cancer Research

    • Mastoparans have been found to have anticancer activities . This has led to their use in the development of new anticancer drugs .
    • The method of application typically involves exposing cancer cells to the peptide and then measuring the inhibition of cell proliferation .
    • The results have shown that mastoparans can effectively inhibit the proliferation of various types of cancer cells .
  • Hemolytic Activity Research

    • Mastoparans have been found to have hemolytic activities . This property has been used to study the mechanisms of cell lysis .
    • The method of application typically involves exposing red blood cells to the peptide and then measuring the amount of hemolysis .
    • The results have shown that mastoparans can effectively induce hemolysis .
  • Antiviral Research

    • Mas-7 has been found to have antiviral activity . This has led to its use in the development of new antiviral drugs .
    • The method of application typically involves exposing viruses to the peptide and then measuring the inhibition of viral replication .
    • The results have shown that Mas-7 can effectively inhibit the replication of various types of viruses .
  • Mitochondrial Permeability Research

    • Mas-7 has been found to induce potent mitochondrial permeability . This property has been used to study the mechanisms of apoptosis .
    • The method of application typically involves exposing mitochondria to the peptide and then measuring the change in mitochondrial permeability .
    • The results have shown that Mas-7 can effectively induce mitochondrial permeability .
  • G-Protein Activation Research

    • Mas-7 has been found to stimulate the G protein subunit Gα o/i . This property has been used to study the mechanisms of G-protein activation .
    • The method of application typically involves exposing cells to the peptide and then measuring the activation of G-protein .
    • The results have shown that Mas-7 can effectively stimulate the G protein subunit Gα o/i .
  • Drug Development for Cocaine Addiction

    • Mas-7 has been used as an adjuvant to produce an anti-cocaine vaccine to induce an immune response that could attenuate the effects of cocaine usage in humans .
    • The method of application typically involves administering the vaccine, which contains Mas-7 and a cocaine antigen, to an animal model and then measuring the immune response .
    • The results have shown that the vaccine can induce a strong immune response and reduce the psychoactive effects of cocaine .
  • G Protein Activation Research

    • Mas-7 has been found to stimulate the G protein subunit Gα o/i . This property has been used to study the mechanisms of G-protein activation .
    • The method of application typically involves exposing cells to the peptide and then measuring the activation of G-protein .
    • The results have shown that Mas-7 can effectively stimulate the G protein subunit Gα o/i .
  • Plant Cell Communication Research

    • In plants, mastoparans were used to promote the intracellular Ca +2 increase to regulate cell-to-cell communication .
    • The method of application typically involves exposing plant cells to the peptide and then measuring the change in intracellular calcium levels .
    • The results have shown that mastoparans can effectively induce an increase in intracellular calcium levels, which is important for cell-to-cell communication in plants .
  • Phospholipase Activation Research

    • Mastoparans have been found to activate phospholipase A 2, C, and D . This property has been used to study the mechanisms of phospholipase activation .
    • The method of application typically involves exposing cells to the peptide and then measuring the activation of phospholipase .
    • The results have shown that mastoparans can effectively activate phospholipase A 2, C, and D .

Safety And Hazards

Mastoparan 7 may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction . More safety data is needed for a comprehensive understanding .

Future Directions

Mastoparan 7 has gained significant attention for its clinical potential as a new class of antibiotics to combat antimicrobial resistance . It has also been employed in a novel cocaine vaccine, showing promising results . Further studies are needed to explore its potential therapeutic applications .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLQXBRPSSZJMZ-FGRXCANLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H124N18O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163171
Record name Mastoparan 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mastoparan 7

CAS RN

145854-59-7
Record name Mastoparan 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mastoparan 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145854-59-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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